Cas no 899982-90-2 (Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl]-)
Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl]- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl]-
- 2-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide
- 2-(4-fluorobenzenesulfonyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide
- 899982-90-2
- 2-(4-fluorophenyl)sulfonyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide
- F2730-0131
- AKOS024674322
-
- Inchi: 1S/C16H13FN2O3S3/c1-23-11-4-7-13-14(8-11)24-16(18-13)19-15(20)9-25(21,22)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,19,20)
- InChI Key: KHFVUAPBBCGDCM-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C(SC)C=C2S1)(=O)CS(C1=CC=C(F)C=C1)(=O)=O
Computed Properties
- Exact Mass: 396.00723396g/mol
- Monoisotopic Mass: 396.00723396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 138Ų
Experimental Properties
- Density: 1.53±0.1 g/cm3(Predicted)
- pka: 7.55±0.70(Predicted)
Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2730-0131-2μmol |
2-(4-fluorobenzenesulfonyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide |
899982-90-2 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
| Life Chemicals | F2730-0131-5μmol |
2-(4-fluorobenzenesulfonyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide |
899982-90-2 | 90%+ | 5μmol |
$63.0 | 2023-11-21 | |
| Life Chemicals | F2730-0131-10μmol |
2-(4-fluorobenzenesulfonyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide |
899982-90-2 | 90%+ | 10μmol |
$69.0 | 2023-11-21 | |
| Life Chemicals | F2730-0131-20μmol |
2-(4-fluorobenzenesulfonyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide |
899982-90-2 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
| Life Chemicals | F2730-0131-1mg |
2-(4-fluorobenzenesulfonyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide |
899982-90-2 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
| Life Chemicals | F2730-0131-2mg |
2-(4-fluorobenzenesulfonyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide |
899982-90-2 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
| Life Chemicals | F2730-0131-3mg |
2-(4-fluorobenzenesulfonyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide |
899982-90-2 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
| Life Chemicals | F2730-0131-4mg |
2-(4-fluorobenzenesulfonyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide |
899982-90-2 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
| Life Chemicals | F2730-0131-5mg |
2-(4-fluorobenzenesulfonyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide |
899982-90-2 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
| Life Chemicals | F2730-0131-10mg |
2-(4-fluorobenzenesulfonyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide |
899982-90-2 | 90%+ | 10mg |
$79.0 | 2023-11-21 |
Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl]- Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl]-
Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl] (CAS No. 899982-90-2): A Comprehensive Overview
Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl], identified by its CAS number 899982-90-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of drug discovery and therapeutic intervention.
The molecular structure of Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl] incorporates several key functional groups that contribute to its unique chemical properties and reactivity. The presence of a sulfonyl group attached to a phenyl ring and a benzothiazole moiety linked to an acetamide backbone creates a complex scaffold that is conducive to various biochemical interactions. These structural features make it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The benzothiazole scaffold, in particular, has been extensively studied for its pharmacological potential. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of additional functional groups, such as the sulfonyl and methylthio groups in Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl], further enhances its potential as a pharmacological agent.
One of the most compelling aspects of this compound is its ability to interact with specific targets within biological systems. The sulfonyl group, for instance, is known to form strong hydrogen bonds with nucleophilic centers in proteins and enzymes, which can lead to the inhibition of enzymatic activity. This property is particularly relevant in the context of drug design, where enzyme inhibition is often a key mechanism of action for therapeutic agents. Additionally, the fluorine atom in the 4-fluorophenyl ring can influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.
The benzothiazole moiety in Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl] also contributes to its pharmacological potential. Benzothiazoles are known to be bioisosteres of pyridines and thiophenes, which are common heterocyclic structures found in many biologically active compounds. The presence of sulfur and nitrogen atoms in the benzothiazole ring allows for diverse interactions with biological molecules, including hydrogen bonding and π-stacking interactions. These interactions can be crucial for achieving high binding affinity and selectivity in drug design.
Recent studies have begun to explore the synthetic pathways and chemical transformations that can be applied to compounds like Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl]. The synthesis of this compound involves multiple steps, including sulfonylation reactions, nucleophilic substitution reactions, and cyclization processes. Each step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to access increasingly complex molecular architectures, opening up new possibilities for drug discovery.
The biological evaluation of Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl] has revealed several promising activities. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has demonstrated anti-inflammatory properties by modulating cytokine production in immune cells. These findings suggest that Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl] could be a valuable lead compound for further development into a therapeutic agent.
The potential applications of this compound extend beyond oncology and inflammation research. Emerging evidence suggests that benzothiazole derivatives may also have neuroprotective effects, making them relevant for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier is an important consideration for their therapeutic use in neurological disorders.
In conclusion, Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl] (CAS No. 899982-90-2) represents a significant advancement in pharmaceutical research. Its unique molecular structure and demonstrated biological activities make it a promising candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.
899982-90-2 (Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-[6-(methylthio)-2-benzothiazolyl]-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)